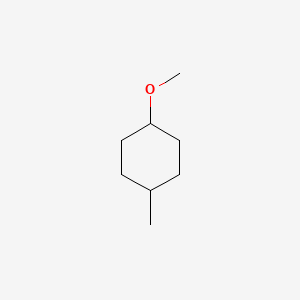

1-Methoxy-4-methylcyclohexane

CAS No.: 90200-72-9

Cat. No.: VC5560108

Molecular Formula: C8H16O

Molecular Weight: 128.215

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90200-72-9 |

|---|---|

| Molecular Formula | C8H16O |

| Molecular Weight | 128.215 |

| IUPAC Name | 1-methoxy-4-methylcyclohexane |

| Standard InChI | InChI=1S/C8H16O/c1-7-3-5-8(9-2)6-4-7/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | VBAPYXHNMYKBKN-UHFFFAOYSA-N |

| SMILES | CC1CCC(CC1)OC |

Introduction

Structural Characteristics and Isomerism

Molecular Architecture

The cyclohexane ring in 1-methoxy-4-methylcyclohexane adopts a chair conformation, minimizing steric strain between substituents. The methoxy group at position 1 and the methyl group at position 4 introduce steric and electronic effects that influence the compound’s reactivity and physical behavior . The SMILES notation (CC1CCC(CC1)OC) and InChI key (VBAPYXHNMYKBKN-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Cis-Trans Isomerism

The spatial arrangement of substituents gives rise to cis- and trans-isomers. In the cis-isomer, the methoxy and methyl groups occupy adjacent equatorial positions, whereas in the trans-isomer, these groups are diametrically opposed. This isomerism impacts physical properties such as boiling point and density, with commercial samples typically sold as a mixture . Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of these isomers, as noted in purity specifications .

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

The following table summarizes key physical properties derived from experimental and computational studies:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 128.22 g/mol | |

| Boiling Point | 142.9–148°C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 30.4 ± 14.2°C | |

| Vapor Pressure | 6.9 ± 0.3 mmHg at 25°C | |

| Refractive Index | 1.431 |

The variability in boiling points (e.g., 142.9°C vs. 148°C) arises from differences in isomeric composition and measurement conditions . The compound’s low flash point underscores its flammability, necessitating careful handling .

Solubility and Reactivity

As an ether, 1-methoxy-4-methylcyclohexane exhibits limited solubility in water but miscibility with organic solvents such as ethanol and diethyl ether. The electron-donating methoxy group enhances susceptibility to electrophilic attack, while the methyl group contributes to steric hindrance .

Applications and Industrial Relevance

Role in Organic Synthesis

1-Methoxy-4-methylcyclohexane serves as a solvent and intermediate in organic reactions. Its steric profile makes it suitable for studying stereoelectronic effects in cyclohexane derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume